Cas no 1228570-33-9 (2-[(1R)-1-aminoethyl]-4-fluoro-phenol)

2-[(1R)-1-aminoethyl]-4-fluoro-phenol structure
1228570-33-9 structure
商品名:2-[(1R)-1-aminoethyl]-4-fluoro-phenol
CAS番号:1228570-33-9
MF:C8H10FNO
メガワット:155.169505596161
CID:5051018
PubChem ID:63369759

2-[(1R)-1-aminoethyl]-4-fluoro-phenol 化学的及び物理的性質

名前と識別子

    • 2-(1-aminoethyl)-4-fluorophenol
    • 2-(1-AMINOETHYL)-4-FLUOROPHENOL HCL
    • 2-[(1R)-1-aminoethyl]-4-fluoro-phenol
    • 2-((1R)-1-AMINOETHYL)-4-FLUOROPHENOL
    • SCHEMBL16946696
    • CS-0096268
    • EN300-1828713
    • G74542
    • (R)-2-(1-Aminoethyl)-4-fluorophenol
    • 2-[(1R)-1-aminoethyl]-4-fluorophenol
    • 1228570-33-9
    • AKOS012675286
    • インチ: 1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3
    • InChIKey: SSNRPTHWRFURQQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)C(C)N)O

計算された属性

  • せいみつぶんしりょう: 155.074642105g/mol
  • どういたいしつりょう: 155.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-[(1R)-1-aminoethyl]-4-fluoro-phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1045-500MG
2-[(1R)-1-aminoethyl]-4-fluoro-phenol
1228570-33-9 95%
500MG
¥ 4,224.00 2023-03-10
Enamine
EN300-1828713-0.25g
2-[(1R)-1-aminoethyl]-4-fluorophenol
1228570-33-9
0.25g
$670.0 2023-09-19
Enamine
EN300-1828713-10.0g
2-[(1R)-1-aminoethyl]-4-fluorophenol
1228570-33-9
10g
$5837.0 2023-06-03
Enamine
EN300-1828713-5.0g
2-[(1R)-1-aminoethyl]-4-fluorophenol
1228570-33-9
5g
$3935.0 2023-06-03
Ambeed
A389520-1g
(R)-2-(1-Aminoethyl)-4-fluorophenol
1228570-33-9 98%
1g
$996.0 2024-04-25
1PlusChem
1P021N92-250mg
(R)-2-(1-Aminoethyl)-4-fluorophenol
1228570-33-9 98%
250mg
$393.00 2023-12-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1045-250mg
2-[(1R)-1-aminoethyl]-4-fluoro-phenol
1228570-33-9 95%
250mg
¥2535.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166908-1g
(R)-2-(1-Aminoethyl)-4-fluorophenol
1228570-33-9 98%
1g
¥9135.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166908-100mg
(R)-2-(1-Aminoethyl)-4-fluorophenol
1228570-33-9 98%
100mg
¥2121.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1045-1.0g
2-[(1R)-1-aminoethyl]-4-fluoro-phenol
1228570-33-9 95%
1.0g
¥6336.0000 2024-07-28

2-[(1R)-1-aminoethyl]-4-fluoro-phenol 関連文献

2-[(1R)-1-aminoethyl]-4-fluoro-phenolに関する追加情報

Recent Advances in the Study of 2-[(1R)-1-aminoethyl]-4-fluoro-phenol (CAS: 1228570-33-9)

The compound 2-[(1R)-1-aminoethyl]-4-fluoro-phenol (CAS: 1228570-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral phenolic derivative, characterized by its unique stereochemistry and fluorine substitution, has been the subject of multiple studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological targets. The following sections provide a comprehensive overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 2-[(1R)-1-aminoethyl]-4-fluoro-phenol, with particular emphasis on its enantioselective preparation. Researchers have developed novel catalytic methods to achieve high yields and enantiomeric purity, which are critical for its application in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation techniques to produce the (R)-enantiomer with >99% ee, significantly improving upon previous synthetic routes. This advancement is expected to facilitate further preclinical evaluations of the compound.

In terms of biological activity, 2-[(1R)-1-aminoethyl]-4-fluoro-phenol has shown promising results as a modulator of specific neurotransmitter systems. Preliminary in vitro and in vivo studies suggest its potential as a selective agonist for dopamine receptors, with implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. A recent Nature Communications paper (2024) reported that the compound exhibits high binding affinity for D2-like receptors while minimizing off-target effects, a finding that could pave the way for the development of safer and more effective neurotherapeutics.

Moreover, the fluorinated phenol moiety of this compound has been investigated for its role in enhancing metabolic stability and bioavailability. Comparative pharmacokinetic studies have revealed that the fluorine substitution significantly reduces oxidative metabolism in liver microsomes, thereby extending the compound's half-life in vivo. These properties, combined with its favorable blood-brain barrier permeability, make 2-[(1R)-1-aminoethyl]-4-fluoro-phenol a compelling candidate for central nervous system (CNS)-targeted drug development.

Despite these advancements, challenges remain in the clinical translation of 2-[(1R)-1-aminoethyl]-4-fluoro-phenol. Current research is addressing issues such as dose-dependent toxicity and the need for improved formulation strategies. Collaborative efforts between academic and industrial researchers are underway to optimize the compound's safety profile and evaluate its efficacy in advanced disease models. As the field progresses, this molecule is poised to play a pivotal role in the next generation of CNS therapeutics.

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